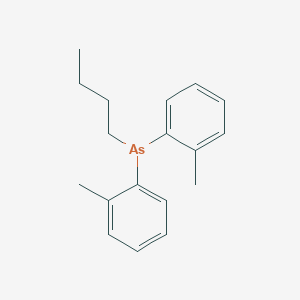
Butylbis(2-methylphenyl)arsane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butylbis(2-methylphenyl)arsane is an organoarsenic compound with the chemical formula C18H21As It is a derivative of arsane, where the arsenic atom is bonded to a butyl group and two 2-methylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butylbis(2-methylphenyl)arsane typically involves the reaction of butylarsine with 2-methylphenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme can be represented as follows:
Butylarsine+2(2-methylphenyl halide)→this compound+2(halide)
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and recrystallization can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Butylbis(2-methylphenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to simpler arsane derivatives.
Substitution: The butyl and 2-methylphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halides, alkylating agents, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various organoarsenic compounds with different functional groups.
Aplicaciones Científicas De Investigación
Butylbis(2-methylphenyl)arsane has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although its toxicity limits its use.
Industry: Utilized in the semiconductor industry for doping processes and in the synthesis of specialized materials
Mecanismo De Acción
The mechanism of action of Butylbis(2-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom can form covalent bonds with sulfur-containing amino acids in proteins, leading to inhibition of enzyme activity and disruption of cellular processes. This interaction is the basis for both its potential therapeutic effects and its toxicity .
Comparación Con Compuestos Similares
Similar Compounds
Arsane (AsH3): A simpler arsenic hydride with different chemical properties.
Methylarsane (CH3AsH2): A methyl-substituted derivative of arsane.
Dimethylarsane ((CH3)2AsH): Contains two methyl groups bonded to arsenic.
Trimethylarsane ((CH3)3As): Contains three methyl groups bonded to arsenic.
Uniqueness
Butylbis(2-methylphenyl)arsane is unique due to the presence of both butyl and 2-methylphenyl groups, which impart distinct chemical and physical properties. Its structure allows for specific interactions with other molecules, making it valuable for targeted applications in research and industry.
Propiedades
Número CAS |
58194-56-2 |
|---|---|
Fórmula molecular |
C18H23As |
Peso molecular |
314.3 g/mol |
Nombre IUPAC |
butyl-bis(2-methylphenyl)arsane |
InChI |
InChI=1S/C18H23As/c1-4-5-14-19(17-12-8-6-10-15(17)2)18-13-9-7-11-16(18)3/h6-13H,4-5,14H2,1-3H3 |
Clave InChI |
JAEMLNKWGAKDBQ-UHFFFAOYSA-N |
SMILES canónico |
CCCC[As](C1=CC=CC=C1C)C2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


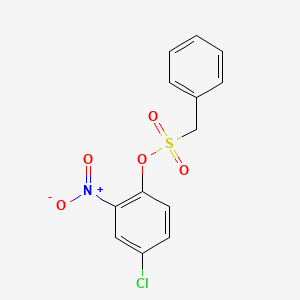
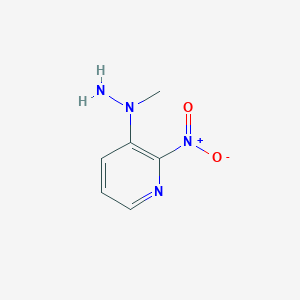
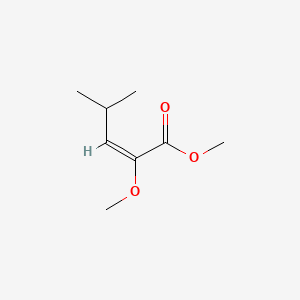
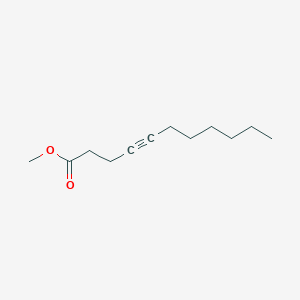
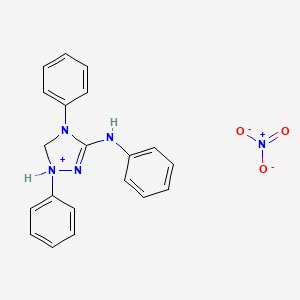
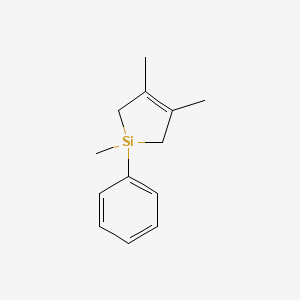
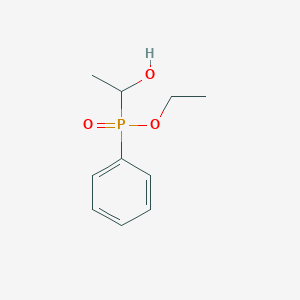
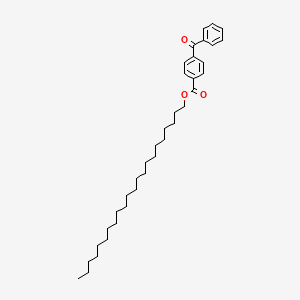
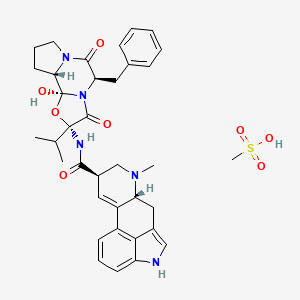
![2-(Methanesulfonyl)-10-[2-(piperidin-2-yl)ethyl]-10H-phenothiazine](/img/structure/B14630211.png)
![6-Bromo-3-(hydroxymethyl)-5-methyl[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14630217.png)


![2-[(2-Chlorophenyl)methylidene]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14630228.png)
